1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-2-28-16-6-4-14(5-7-16)24-18(27)25-15-9-10-26(12-15)17-8-3-13(11-23-17)19(20,21)22/h3-8,11,15H,2,9-10,12H2,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKRBSXOFOFJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridine moiety: This step involves the coupling of the pyrrolidine ring with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: SB705498 (TRPV1 Antagonist)
Compound : 1-(2-Bromophenyl)-3-[(3R)-1-[5-(Trifluoromethyl)Pyridin-2-Yl]Pyrrolidin-3-Yl]Urea
- Key Differences :
- Substituent : 2-Bromophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
- Stereochemistry : The R-configuration at the pyrrolidine ring in SB705498 is critical for TRPV1 antagonism.
- Properties :
Urea Derivatives with Pyridine/Pyrrolidine Moieties
Compound: 1-(2,4-Difluorophenyl)-3-(4-(Pyridin-3-Yl)-2-(3,4,5-Trimethoxyphenoxy)Phenyl)Urea (5f)
- Key Differences: Substituents: Difluorophenyl and trimethoxyphenoxy groups enhance antiproliferative activity.
- Activity : Demonstrates in vitro antiproliferative effects against cancer cell lines, attributed to π-π stacking and hydrogen bonding with targets .
Compound: 1-(4-Methoxyphenyl)-3-(4-(Pyridin-3-Yl)-2-(3,4,5-Trimethoxyphenoxy)Phenyl)Urea (5g)
FabK Inhibitors (Clostridioides difficile Targeting)
Compound : 1-((4-(4-Bromophenyl)-1H-Imidazol-2-Yl)Methyl)-3-(5-((3-(Trifluoromethyl)Pyridin-2-Yl)Thio)Thiazol-2-Yl)Urea
- Key Differences :
- Imidazole-thiazole-urea hybrid vs. pyrrolidine-pyridine-urea.
- Activity: IC50 = 0.10–0.24 μM against FabK; 5–10× improved biochemical activity over non-CF3 analogs .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., Br, CF3) : Enhance target binding and metabolic stability. Bromophenyl in SB705498 improves TRPV1 affinity , while CF3 in FabK inhibitors boosts enzyme inhibition .
- Electron-Donating Groups (e.g., OCH3, OC2H5) : Increase lipophilicity and membrane permeability. Ethoxyphenyl may offer balanced pharmacokinetics compared to methoxy or halogenated analogs.
- Pyrrolidine vs. Piperidine Rings : Pyrrolidine’s smaller ring size and stereochemistry (e.g., 3R-configuration) optimize spatial interactions with biological targets .
Comparative Data Table
Biological Activity
1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an ethoxyphenyl group and a trifluoromethyl-substituted pyridine ring, suggest potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 394.4 g/mol. The structure includes various functional groups that may play crucial roles in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21F3N4O2 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 1797708-07-6 |
The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to significant biological effects.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors, altering their activity and affecting cellular responses.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of similar urea compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and other tumor models, suggesting potential for anticancer therapy .
Antimicrobial Properties
The presence of the trifluoromethyl group in the pyridine ring may enhance the antimicrobial properties of this compound. Compounds with similar structures have been reported to show significant antibacterial and antifungal activities, indicating that this compound might also possess such properties .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various urea derivatives, revealing that modifications in the phenyl and pyridine rings significantly influenced their anticancer potency. The most effective derivatives showed IC50 values comparable to established chemotherapeutic agents .
- Inhibition of Enzymatic Activity : Research on related compounds has demonstrated their ability to inhibit soluble epoxide hydrolase (sEH), a target implicated in neuroinflammation and cancer progression. This suggests that this compound may similarly affect such pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
